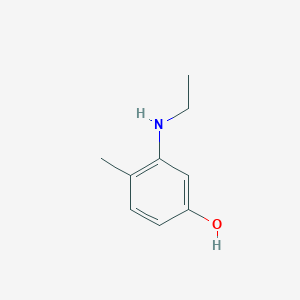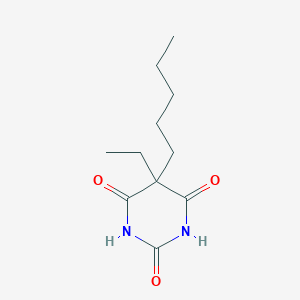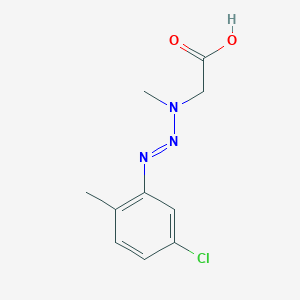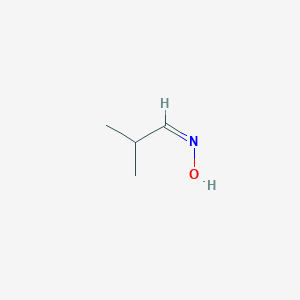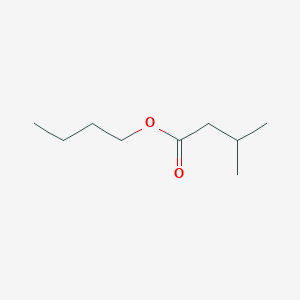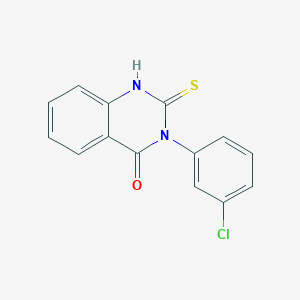
3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one
Descripción general
Descripción
The compound “3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one” would consist of a quinazolinone core with a 3-chlorophenyl group attached at the 3-position and a mercapto (-SH) group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving “3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one” are not specifically mentioned in the literature I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one” are not specifically mentioned in the literature I have access to .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
This compound has been evaluated for its potential as an anticonvulsant agent. In studies, derivatives of this compound have shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The efficacy of these compounds can sometimes surpass that of traditional drugs like valproic acid, indicating a strong potential for development into new antiepileptic medications .
Antinociceptive Properties
Research has also explored the antinociceptive (pain-relieving) activity of this compound. In the formalin model of tonic pain, certain derivatives have demonstrated significant pain relief. This suggests that these compounds could be developed into new analgesics, especially for chronic pain management .
Neuropathic Pain Management
Given the overlap between anticonvulsant and analgesic properties, there’s a potential application in neuropathic pain management. Compounds with structures similar to 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one could interact with neuronal voltage-sensitive sodium and L-type calcium channels, which are critical in the development of neuropathic pain .
Voltage-Gated Sodium and Calcium Channel Interaction
The interaction with voltage-gated sodium and calcium channels is crucial for the modulation of neuronal excitability. Derivatives of this compound have been shown to have affinity for these channels, which could lead to the development of drugs targeting various neurological disorders .
GABA A and TRPV1 Receptor Affinity
The compound’s derivatives have been tested for their affinity to GABA A and TRPV1 receptors. These receptors play significant roles in the nervous system, and modulating them can lead to new treatments for disorders like anxiety, insomnia, and certain types of pain .
Neuroprotective and Hepatoprotective Effects
In addition to their therapeutic effects, these compounds have been evaluated for neurotoxic and hepatotoxic properties. The lack of significant cytotoxic effects makes them potential candidates for further research as neuroprotective or hepatoprotective agents .
Antibiotic Resistance Modulation
While not directly related to 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one , compounds with similar structures have been studied for their ability to restore antibiotic sensitivity in bacteria. This suggests a potential application in combating antibiotic resistance, a major global health concern .
Uncoupling of Oxidative Phosphorylation
Compounds structurally related to 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one have been used as uncouplers of oxidative phosphorylation. This application is significant in research related to metabolic diseases and bioenergetics .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is the oxidative phosphorylation pathway . This compound acts as a chemical inhibitor of this pathway, which plays a crucial role in the production of ATP, the primary energy currency of the cell .
Mode of Action
3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one interacts with its targets by acting as a protonophore . It alters the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This action reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, a key biochemical pathway involved in energy production . By uncoupling the proton gradient that is established during the normal activity of electron carriers in this chain, it disrupts the process of oxidative phosphorylation .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis .
Action Environment
The action, efficacy, and stability of 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to cross biological membranes. Additionally, the presence of other compounds can potentially lead to drug-drug interactions, altering the compound’s pharmacokinetics .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJSTKNFJYVLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351582 | |
| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |
CAS RN |
1028-38-2 | |
| Record name | MLS002920161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)

